2-chloro-N,N-bis(2-phenylethyl)acetamide
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Overview
Description
2-chloro-N,N-bis(2-phenylethyl)acetamide is an organic compound with the molecular formula C10H12ClNO. It is a synthetic amide that has been used in various research applications due to its unique chemical properties. The compound is known for its hepatoprotective properties and ability to protect cells against oxidative injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-bis(2-phenylethyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with N,N-bis(2-phenylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-bis(2-phenylethyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products
Substitution: Various substituted amides.
Oxidation: N-oxides.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
2-chloro-N,N-bis(2-phenylethyl)acetamide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its hepatoprotective properties and ability to protect cells against oxidative stress.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N,N-bis(2-phenylethyl)acetamide exerts its effects involves its interaction with cellular components. The compound is believed to target specific enzymes and proteins involved in oxidative stress pathways, thereby providing protective effects against cellular damage. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-phenethylacetamide
- N-(2-phenylethyl)chloroacetamide
- 2-chloro-N-(2-phenylethyl)acetamide
Uniqueness
2-chloro-N,N-bis(2-phenylethyl)acetamide is unique due to its dual phenylethyl groups, which confer distinct chemical and biological properties compared to its analogs. This structural feature enhances its ability to interact with biological targets and provides a broader range of chemical reactivity .
Properties
IUPAC Name |
2-chloro-N,N-bis(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-15-18(21)20(13-11-16-7-3-1-4-8-16)14-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPVKJHQSCSZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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